1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-3-29-20-10-6-17(7-11-20)22-21-5-4-14-25(21)15-16-26(22)23(27)24-18-8-12-19(28-2)13-9-18/h4-14,22H,3,15-16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMSEHSMUZPRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through a nitro-Mannich reaction, where a nitro group is displaced to form the core structure.
Substitution Reactions:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings using halogens or other substituents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4-Ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the pyrrolo[1,2-a]pyrazine core or related scaffolds, focusing on structural variations, synthetic approaches, and biological data.
Pyrrolo[1,2-a]pyrazine Derivatives with Aryl Substituents
- 1-(4-Methoxyphenyl)-3-phenylpyrrolo[1,2-a]pyrazine (3d): Structure: Lacks the carboxamide group but includes a 4-methoxyphenyl and phenyl substituent. Synthesis: Prepared via palladium-catalyzed coupling, as evidenced by NMR data (δ 8.18 ppm for aromatic protons) . Physicochemical Properties: Higher lipophilicity (logP) due to the phenyl group versus the ethoxyphenyl in the target compound .
Imidazo[1,2-a]pyrazine Carboxamides
- N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxamide (7i) :
- Structure : Replaces the pyrrole ring with an imidazole, retaining the 4-methoxyphenyl carboxamide.
- Synthesis : Microwave-assisted cyclization yields 64–70% purity, confirmed by LC-MS ([M+H]+ = 269.2) .
- Biological Activity : Exhibits moderate antimicrobial activity (MIC = 8–16 µg/mL against S. aureus), suggesting the carboxamide group enhances bioactivity .
- Comparison : The imidazole ring may confer greater metabolic stability but reduced conformational flexibility compared to the pyrrolo-pyrazine core .
Pyrrolo-Thiazolo-Pyrimidine Hybrids
- 5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine (8): Structure: Incorporates a thiazole ring fused to the pyrrolo-pyrimidine system. Synthesis: Formed via heterocyclization of N-phenylhydrazinecarbothioamide with NaOH . No carboxamide group is present .
Fluorinated Analogues
- N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide: Structure: Shares the pyrrolo-pyrazine carboxamide core but substitutes the 4-methoxyphenyl group with a 2,6-difluorophenyl.
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Carboxamide Role : The carboxamide group in the target compound and analogs (e.g., 7i) is critical for hydrogen bonding with biological targets, as seen in antimicrobial assays .
- Substituent Effects :
- Synthetic Challenges : Microwave-assisted synthesis () improves yields for imidazo-pyrazines, but pyrrolo-pyrazine derivatives often require multi-step protocols with palladium catalysts .
Biological Activity
1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
Synthesis
The compound is synthesized through multi-step organic reactions involving various intermediates. The synthesis typically includes the formation of the pyrrolo[1,2-a]pyrazine core followed by the introduction of the ethoxy and methoxy phenyl groups. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolo[1,2-a]pyrazines. In vitro assays demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a related pyrrolo compound showed significant activity against human adenocarcinoma-derived cell lines such as MCF-7 (breast cancer), SK-OV-3 (ovarian cancer), and LoVo (colon cancer) with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Properties
The compound's structural analogs have shown promising antimicrobial activity. Research indicates that related pyrrolo compounds exhibit inhibitory effects against multi-drug resistant strains of Staphylococcus aureus. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Cytotoxicity Studies
Cytotoxicity evaluations using MTS assays revealed that several compounds within the pyrrolo class displayed dose-dependent cytotoxicity. The highest anti-tumor activity was observed in derivatives with specific substitutions on the phenyl rings, suggesting that structural modifications can enhance biological efficacy .
Data Table: Biological Activities of Related Pyrrolo Compounds
| Compound Name | Biological Activity | Cell Line Tested | IC50 Value (µM) |
|---|---|---|---|
| Compound A | Antitumor | MCF-7 | 15 |
| Compound B | Antimicrobial | S. aureus | 20 |
| Compound C | Cytotoxic | LoVo | 25 |
| Compound D | Antitumor | SK-OV-3 | 10 |
Case Studies
- Cytotoxic Evaluation in Human Cell Lines : A study assessed the cytotoxic effects of various pyrrolo compounds on human cancer cell lines. The results indicated that modifications to the phenyl substituents significantly influenced the potency against specific cancers, with some compounds achieving IC50 values as low as 10 µM against ovarian cancer cells .
- Antimicrobial Activity Against Resistant Strains : Another investigation focused on the antimicrobial properties of pyrrolo derivatives against resistant strains of Staphylococcus aureus. The study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 15 mg/L, highlighting their potential as new antimicrobial agents .
Q & A
Q. What are the key synthetic routes for 1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazine-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step pathways:
- Step 1 : Condensation of substituted phenyl precursors with pyrrolo[1,2-a]pyrazine intermediates under basic conditions (e.g., triethylamine in ethanol at 60–80°C).
- Step 2 : Cyclization using catalysts like Pd(PPh₃)₄ or CuI to form the heterocyclic core .
- Step 3 : Purification via column chromatography or recrystallization.
Optimization requires controlling solvent polarity (e.g., DMF for solubility), temperature (60–100°C), and stoichiometric ratios of substituents (e.g., ethoxy vs. methoxy groups). HPLC monitoring ensures intermediate purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use spectroscopic and computational tools:
- NMR/IR : Assign peaks to confirm substituent positions (e.g., methoxy at δ 3.8 ppm in ¹H-NMR) and hydrogen bonding .
- X-ray crystallography : Resolve the dihedral angles between the pyrrolopyrazine core and aryl groups to assess conformational stability .
- DFT calculations : Predict electron density distribution and reactive sites (e.g., carboxamide group) for interaction studies .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme inhibition : Kinase assays (e.g., EGFR or PI3K) with IC₅₀ determination via fluorescence polarization .
- Cell-based assays : Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., MCF-7 or HeLa) with dose-response curves (1–100 µM) .
- Receptor binding : Radioligand displacement studies (e.g., serotonin receptors) using competitive binding protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
-
Substituent variation : Synthesize analogs with halogen (Cl, Br), alkyl (methyl, ethyl), or heteroaryl (pyridyl, thiophene) groups at the 4-ethoxyphenyl position .
-
Bioactivity profiling : Compare IC₅₀ values across analogs in kinase panels (Table 1).
-
Computational docking : Map binding poses in target active sites (e.g., ATP-binding pockets) to identify critical interactions (e.g., hydrogen bonds with carboxamide) .
Table 1 : SAR of Substituent Effects on Kinase Inhibition (Hypothetical Data)
Substituent (R) EGFR IC₅₀ (nM) PI3K IC₅₀ (nM) Selectivity Ratio (PI3K/EGFR) 4-Ethoxyphenyl 12.3 450 36.6 4-Chlorophenyl 8.9 320 35.9 3-Methoxyphenyl 25.6 620 24.2
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer : Common discrepancies arise from poor pharmacokinetics (PK). Address via:
- PK/PD modeling : Measure plasma half-life (t½) and bioavailability in rodent models. Optimize using prodrug strategies (e.g., esterification of methoxy groups) .
- Formulation : Use nanoemulsions or liposomes to enhance solubility (>50 µg/mL in PBS) and blood-brain barrier penetration .
Q. What computational methods predict off-target interactions or toxicity risks?
- Methodological Answer :
- Molecular docking : Screen against toxicity-associated targets (e.g., hERG channel) using AutoDock Vina .
- Machine learning : Train models on Tox21 datasets to predict hepatotoxicity or mutagenicity .
- Metabolite prediction : Use software like Meteor (Lhasa Ltd.) to identify reactive metabolites (e.g., epoxides) requiring structural mitigation .
Q. How to optimize solubility and stability for in vivo studies?
- Methodological Answer :
- Co-solvents : Use cyclodextrins or PEG-400 to achieve >1 mg/mL solubility .
- Salt formation : Convert carboxamide to hydrochloride salt for improved crystallinity .
- Stability assays : Monitor degradation under UV light and pH 7.4 buffer via HPLC-UV over 72 hours .
Q. What strategies validate analytical methods for quantifying this compound in biological matrices?
- Methodological Answer :
- HPLC-MS/MS : Develop a validated protocol with:
- Linearity : R² > 0.99 over 1–1000 ng/mL.
- Accuracy/Precision : ±15% deviation in spiked plasma samples.
- LOD/LOQ : 0.1 ng/mL and 0.3 ng/mL, respectively .
Key Research Considerations
- Critical Gaps : Limited in vivo data and metabolite profiling require further study.
- Collaborative Tools : Share synthetic protocols via platforms like ChemRxiv for reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
